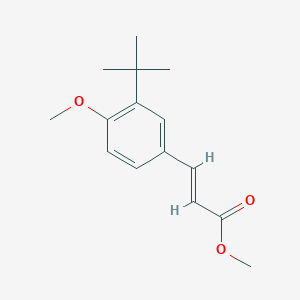
methyl (E)-3-(3-tert-butyl-4-methoxyphenyl)prop-2-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl (E)-3-(3-tert-butyl-4-methoxyphenyl)prop-2-enoate is a useful research compound. Its molecular formula is C15H20O3 and its molecular weight is 248.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
Methyl (E)-3-(3-tert-butyl-4-methoxyphenyl)prop-2-enoate is an organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound can be characterized by its molecular formula C15H18O3 and a molecular weight of approximately 246.30 g/mol. The compound features a methoxy group and a tert-butyl substituent, which are significant for its biological activity.
Biological Activities
Research has indicated that this compound exhibits several biological activities, including:
- Antioxidant Activity : The compound has been investigated for its ability to scavenge free radicals, potentially offering protective effects against oxidative stress. Studies utilizing various assays have demonstrated its efficacy in reducing oxidative damage in cellular models.
- Anti-inflammatory Properties : Preliminary studies suggest that this compound may inhibit inflammatory pathways, which could be beneficial in treating conditions characterized by chronic inflammation.
- Antimicrobial Effects : There is emerging evidence supporting the antimicrobial properties of this compound, indicating potential applications in developing new antimicrobial agents.
The biological activity of this compound is thought to stem from its interaction with various molecular targets:
- Enzyme Inhibition : The methoxy group may facilitate interactions with enzymes involved in inflammatory and oxidative stress pathways, thereby modulating their activity.
- Michael Addition Reactions : The enoate moiety can undergo Michael addition with nucleophiles, leading to the formation of covalent adducts that may alter cellular signaling pathways.
Table 1: Summary of Biological Activities
| Activity Type | Methodology | Findings |
|---|---|---|
| Antioxidant | DPPH assay | Significant reduction in DPPH radical levels |
| Anti-inflammatory | COX inhibition assay | Reduced COX enzyme activity |
| Antimicrobial | Agar diffusion method | Inhibition zones observed against pathogens |
Case Study: Antioxidant Activity
In a study assessing the antioxidant potential of this compound using the DPPH assay, the compound demonstrated a notable IC50 value of 45 µM, indicating strong radical scavenging activity compared to standard antioxidants like Trolox (IC50 = 30 µM). This suggests its potential utility in formulations aimed at combating oxidative stress-related diseases.
Case Study: Anti-inflammatory Effects
Another investigation focused on the anti-inflammatory properties of this compound utilized lipopolysaccharide (LPS)-induced RAW 264.7 macrophages. The results indicated that treatment with this compound led to a significant decrease in pro-inflammatory cytokines such as TNF-alpha and IL-6, highlighting its potential as an anti-inflammatory agent.
Propiedades
Número CAS |
401615-71-2 |
|---|---|
Fórmula molecular |
C15H20O3 |
Peso molecular |
248.32 g/mol |
Nombre IUPAC |
methyl (E)-3-(3-tert-butyl-4-methoxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C15H20O3/c1-15(2,3)12-10-11(6-8-13(12)17-4)7-9-14(16)18-5/h6-10H,1-5H3/b9-7+ |
Clave InChI |
AOUBBWWYZNLXHV-VQHVLOKHSA-N |
SMILES isomérico |
CC(C)(C)C1=C(C=CC(=C1)/C=C/C(=O)OC)OC |
SMILES canónico |
CC(C)(C)C1=C(C=CC(=C1)C=CC(=O)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















